2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide
Description
The compound 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide features a 1,2,4-triazole core substituted with a benzyl group at position 5 and an amino group at position 4. The sulfanyl (-S-) linker connects the triazole to an acetamide moiety, which is further substituted with a 2-fluorophenyl group. This structure combines aromatic, heterocyclic, and electron-withdrawing elements, making it a candidate for diverse biological activities, including antimicrobial and anti-inflammatory applications .
Properties
IUPAC Name |
2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5OS/c18-13-8-4-5-9-14(13)20-16(24)11-25-17-22-21-15(23(17)19)10-12-6-2-1-3-7-12/h1-9H,10-11,19H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCMYFIVZPMVTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with hydrazine hydrate.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached via a nucleophilic aromatic substitution reaction using 2-fluorobenzyl chloride and a suitable nucleophile.
Final Assembly: The final compound is obtained by coupling the triazole derivative with the fluorophenyl acetamide under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Benzyl chloride, 2-fluorobenzyl chloride, and suitable bases or nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring and the benzyl group.
Reduction: Reduced derivatives of the triazole ring and the fluorophenyl group.
Substitution: Substituted derivatives at the benzyl and fluorophenyl positions.
Scientific Research Applications
2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: Used in the development of new materials and as a precursor for the synthesis of other biologically active compounds
Mechanism of Action
The mechanism of action of 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, thereby exhibiting antifungal activity. Additionally, the compound may interact with DNA and enzymes involved in cell proliferation, leading to its anticancer effects .
Comparison with Similar Compounds
Key Structural and Functional Insights
Antimicrobial Activity
- Electron-Withdrawing Groups: Compounds with electron-withdrawing substituents (e.g., -Cl, -NO₂, -F) on the phenyl ring of the acetamide moiety (e.g., KA3, KA4) demonstrated enhanced antimicrobial activity against E. coli, S. aureus, and fungal strains, with MICs as low as 8 μg/mL .
- Heterocyclic vs. Aromatic Substituents : Replacing the benzyl group (target compound) with a furan (Compounds 3.1–3.21) reduced anti-exudative potency but maintained activity against inflammation . Conversely, pyridinyl substituents (VUAA-1, KA3) showed niche applications, such as olfaction modulation or broad-spectrum antimicrobial effects .
Anti-Inflammatory and Anti-Exudative Activity
- Positional Effects : Substitution at the para-position of the phenyl ring (e.g., -OMe, -Et) in Compounds 3.1–3.21 improved anti-exudative activity by 30–40% compared to meta-substituted analogs .
- Lipophilicity : The benzyl group in the target compound may enhance bioavailability compared to smaller substituents (e.g., methyl in ), though direct comparisons are pending .
Biological Activity
The compound 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide is a derivative of the triazole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 263.32 g/mol. Its structure includes a triazole ring, which is significant for its biological activity due to its ability to interact with various biological targets.
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to This compound have shown effectiveness against various bacterial strains. The presence of electron-donating groups in the phenyl ring enhances this activity due to increased lipophilicity and improved membrane penetration.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antimicrobial | |
| 4-amino-5-benzyl-4H-triazole derivatives | Antibacterial (IC50 < 10 µg/mL) |
Anticancer Potential
The anticancer activity of triazole derivatives has been widely studied. The compound's structure suggests potential interactions with key proteins involved in cancer cell proliferation. For example, studies have shown that modifications in the triazole structure can enhance cytotoxicity against various cancer cell lines.
In one study, a related compound demonstrated an IC50 value of 1.61 ± 1.92 µg/mL against Jurkat cells, indicating strong anticancer activity. The structure–activity relationship (SAR) analysis revealed that substituents on the triazole ring significantly affect potency.
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Related Triazole Derivative | Jurkat | 1.61 ± 1.92 | |
| 2-[(4-amino-5-benzyl)-triazole] | A431 | <10 |
The biological activity of This compound is attributed to its ability to inhibit specific enzymes and receptors involved in cell signaling pathways. The triazole ring facilitates binding to enzyme active sites due to its electron-rich nature, allowing it to act as a potent inhibitor.
Case Studies
Several studies have explored the biological effects of triazole derivatives:
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various triazole compounds against Gram-positive and Gram-negative bacteria. The findings indicated that compounds with a similar structure to 2-[(4-amino-5-benzyl)-triazole] exhibited notable antibacterial activity comparable to standard antibiotics like norfloxacin .
- Anticancer Activity : In vitro tests demonstrated that certain derivatives induced apoptosis in cancer cells through caspase activation pathways. The presence of specific functional groups was crucial for enhancing cytotoxic effects .
Q & A
Q. What are the standard synthetic routes for synthesizing 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide?
The synthesis typically involves sequential functionalization of the triazole core. Key steps include:
- Cyclocondensation : Formation of the 1,2,4-triazole ring using thiocarbohydrazide and substituted benzyl groups under reflux conditions .
- Sulfanylation : Introduction of the sulfanyl group via nucleophilic substitution, often using thiols or disulfides in polar aprotic solvents (e.g., DMF) .
- Acetamide coupling : Reaction of the sulfanyl intermediate with 2-fluorophenylamine using coupling agents like EDCI/HOBt .
Critical parameters include temperature control (60–100°C), solvent selection (e.g., ethanol for cyclocondensation), and purification via column chromatography .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm the presence of the fluorophenyl group (δ ~7.0–7.5 ppm) and triazole protons (δ ~8.5 ppm) .
- Mass spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z ~415) .
- X-ray crystallography : Resolves 3D conformation, particularly the dihedral angles between the triazole and fluorophenyl moieties .
- IR spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1650 cm) .
Q. What are the solubility and stability profiles under experimental conditions?
- Solubility : Moderately soluble in DMSO and DMF but poorly in water. Solubility in organic solvents (e.g., ethanol, acetonitrile) is critical for in vitro assays .
- Stability : Stable at room temperature in inert atmospheres but degrades under UV light or acidic conditions (pH < 4). Storage recommendations include amber vials at –20°C .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- Molecular docking : Simulates binding to targets like cyclooxygenase-2 (COX-2) or kinases, leveraging the triazole’s hydrogen-bonding capacity .
- QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing fluorine) with anti-inflammatory or cytotoxic activity .
- DFT calculations : Predicts reactive sites (e.g., sulfanyl group) for electrophilic attack, guiding derivatization strategies .
Q. How to resolve contradictions in reported biological activity data?
- Assay standardization : Discrepancies in IC values (e.g., COX-2 inhibition) may arise from cell line variability (e.g., RAW 264.7 vs. HEK293). Validate using orthogonal assays (e.g., ELISA and Western blot) .
- Metabolic stability : Differences in activity between in vitro and in vivo models may stem from hepatic metabolism. Use microsomal stability assays (e.g., rat liver microsomes) to identify labile groups .
Q. What strategies optimize the compound’s pharmacokinetic properties?
- Prodrug design : Mask polar groups (e.g., amino on triazole) with ester linkages to enhance oral bioavailability .
- Lipid nanoparticle encapsulation : Improves aqueous solubility and targeting efficiency in cancer models .
- Metallocomplexation : Coordination with transition metals (e.g., Zn) enhances stability and membrane permeability .
Q. How does structural modification impact anti-exudative activity?
- Substituent effects : Replacing the benzyl group with furan-2-yl (as in related compounds) increases hydrophilicity and reduces edema in rat models by 40% .
- Stereoelectronic tuning : Introducing electron-donating groups (e.g., methoxy) on the fluorophenyl ring enhances COX-2 selectivity (SI > 15) .
Key Methodological Recommendations
- Synthesis : Prioritize microwave-assisted synthesis for time-efficient cyclocondensation (yield improvement from 60% to 85%) .
- Biological Testing : Use 3D tumor spheroids to evaluate cytotoxicity, as monolayer cultures may underestimate efficacy .
- Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC to avoid misassignment of triazole protons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
